2-Hydrazino-1-isobutyl-1H-benzimidazole
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Description
Scientific Research Applications
Chemical Synthesis and Reactions
- 2-Hydrazinobenzimidazoles react with β-diketones in different media to form 2-(3,5-disubstituted-1H-pyrazol-1-yi)benzimidazoles or hydrazones, with characterizations made through various spectroscopic techniques (Joshi, Jain, Dandia, & Sharma, 1988).
Biological Activity
- Benzimidazole-5-carboxamides substituted with hydrazino-groups, including isobutylidene hydrazino-groups, show antiviral activity (Mokrushina et al., 1988).
- New derivatives of 2-hydrazinobenzimidazole demonstrate significant anti-tumor effects, particularly against breast cancer (Hashim et al., 2014).
Antimicrobial Applications
- Certain substituted benzimidazole derivatives, including 2-hydrazinobenzimidazole, exhibit antimicrobial properties (Alheety, 2019).
Chemical Properties and Analysis
- 2-Hydrazino-benzimidazole derivatives are used in synthesizing novel nitrogen heterocycles due to their structural properties (Venkataratnam & Sujatha, 1988).
Miscellaneous Applications
- 2-Hydrazino-6-methyl-benzothiazole, a related compound, serves as an effective corrosion inhibitor for mild steel in acidic solutions (Ajmal, Mideen, & Quraishi, 1994).
properties
IUPAC Name |
[1-(2-methylpropyl)benzimidazol-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-15-10-6-4-3-5-9(10)13-11(15)14-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJYMCYDYSVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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